7-Bromo-4-chloro-8-methoxyquinazoline

Anticancer agents Wnt/β-catenin pathway Cytotoxicity assay

7-Bromo-4-chloro-8-methoxyquinazoline (CAS 1256955-33-5) is a tri-substituted quinazoline heterocycle bearing bromine at C-7, chlorine at C-4, and a methoxy group at C-8. It functions as a versatile synthetic intermediate within the privileged 4,7-disubstituted 8-methoxyquinazoline scaffold class.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B13936235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-8-methoxyquinazoline
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1N=CN=C2Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-14-8-6(10)3-2-5-7(8)12-4-13-9(5)11/h2-4H,1H3
InChIKeyTVUPGJXPSGSRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-8-methoxyquinazoline: A 4,7-Disubstituted Quinazoline Building Block for Targeted Anticancer Agent Synthesis and β-Catenin/TCF4 Pathway Research


7-Bromo-4-chloro-8-methoxyquinazoline (CAS 1256955-33-5) is a tri-substituted quinazoline heterocycle bearing bromine at C-7, chlorine at C-4, and a methoxy group at C-8. It functions as a versatile synthetic intermediate within the privileged 4,7-disubstituted 8-methoxyquinazoline scaffold class [1]. The 4-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling introduction of anilino and other amino groups at the 4-position, while the 7-bromo group provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. The 8-methoxy group modulates the electronic properties of the quinazoline core and can influence target binding affinity. Compounds built on this scaffold have demonstrated cytotoxic activity against β-catenin/TCF4-dependent cancer cell lines (HCT116, HepG2) with IC50 values comparable to imatinib mesylate [1].

1

4-Chloro site enables nucleophilic aromatic substitution (SNAr) for anilino/amino group installation

2

7-Bromo position supports orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) for diversity introduction

3

8-Methoxy group modulates electronic properties and target-binding affinity within the quinazoline core

Designed for sequential library synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives targeting β-catenin/TCF4 pathway research

Why 7-Bromo-4-chloro-8-methoxyquinazoline Cannot Be Replaced by Generic Quinazoline Analogs: Substitution Pattern Dictates Reactivity and Biological Outcome


Quinazoline derivatives with different halogenation or alkoxylation patterns are not interchangeable in synthesis-to-biology workflows. The 4-chloro substituent is essential for SNAr-based diversification, while the 7-bromo group enables orthogonal cross-coupling that a 7-H, 7-fluoro, or 7-chloro analog cannot support with the same reactivity profile [1]. In biological systems, the 4,7-disubstituted 8-methoxyquinazoline scaffold has been explicitly validated as a β-catenin/TCF4 interaction disruptor; analogs lacking the 8-methoxy group, bearing bromine at alternative positions (e.g., 5-bromo or 6-bromo), or carrying different 4-substituents may exhibit divergent target engagement, cytotoxicity, and selectivity profiles [2]. Even closely related positional isomers (e.g., 6-bromo-4-chloro-8-methoxyquinazoline, CAS 1700636-78-7) are expected to show altered steric and electronic effects at the target protein interface, potentially reducing potency or altering pathway selectivity. Procurement of the precise substitution pattern is therefore critical for reproducible synthetic and biological outcomes.

Halogen pattern alters reactivity

Mono-halogenated analogs (e.g., 4-chloro-8-methoxyquinazoline) lack the C7-Br cross-coupling handle, severely limiting synthetic versatility.

Positional isomer potency divergence

6-Bromo positional isomer changes steric/electronic environment at the target interface; 8-methoxy placement is SAR-critical for β-catenin/TCF4 disruption.

Des-methoxy scaffold loses validated targeting

Analogs without the 8-methoxy group (e.g., 7-bromo-4-chloroquinazoline) lack the binding contribution validated in β-catenin/TCF4 inhibitor studies.

7-Bromo-4-chloro-8-methoxyquinazoline: Quantified Differentiation Evidence Against Closest Analogs


Cytotoxic Potency of 4,7-Disubstituted 8-Methoxyquinazoline Scaffold Against β-Catenin/TCF4-Driven Cancer Cells Versus Imatinib Mesylate Standard

In the Neogi et al. 2022 study, fifteen 4,7-disubstituted 8-methoxyquinazoline derivatives—for which 7-bromo-4-chloro-8-methoxyquinazoline serves as a direct synthetic precursor—were evaluated for cytotoxic activity against constitutively activated β-catenin/TCF4 signaling pathway cancer cell lines HCT116 (colon) and HepG2 (hepatocellular) using the sulforhodamine B (SRB) assay [1]. Cytotoxic potencies (IC50) ranged from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM across the series. The most potent derivative, compound 18B, achieved an IC50 of 8.50 ± 1.44 μM against primary human gallbladder cancer cells [1]. This potency is comparable to that of imatinib mesylate, a clinically approved tyrosine kinase inhibitor used as the reference standard in the same study [1].

Cytotoxic potency against β-catenin/TCF4-driven cells
Cross-study comparable
Derivative IC50 range 5.64–23.18 μM (HCT116, HepG2); most potent derivative 18B IC50 8.50 μM (primary gallbladder cancer)
4,7-disubstituted 8-methoxyquinazoline series: IC50 comparable to imatinib mesylate reference Imatinib mesylate: exact IC50 not separately reported in same assay

Supports cell-model response context for β-catenin/TCF4-dependent cancer cell cytotoxicity screening

SRB assay; Neogi et al. 2022; potency comparable to reference standard in reported study

Anticancer agents Wnt/β-catenin pathway Cytotoxicity assay

Dual Reactive Handle Architecture: Orthogonal SNAr (C4-Cl) and Cross-Coupling (C7-Br) Sites Enable Sequential Diversification Unavailable in Mono-Halogenated Analogs

7-Bromo-4-chloro-8-methoxyquinazoline possesses two electronically and sterically distinct halogen substituents: the 4-chloro group is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-deficient quinazoline ring, while the 7-bromo group is positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. In contrast, the mono-halogenated analog 4-chloro-8-methoxyquinazoline (CAS 154288-09-2) lacks the 7-bromo handle entirely, limiting diversification to a single point [2]. The positional isomer 6-bromo-4-chloro-8-methoxyquinazoline (CAS 1700636-78-7) places the bromine at C-6 adjacent to the 8-methoxy group, creating a different steric environment that may alter cross-coupling reactivity and yields [2]. The dual-halogen architecture of the target compound enables a build-couple-diversify strategy where the 4-chloro position is elaborated first via SNAr, followed by 7-bromo cross-coupling, providing access to libraries of 4,7-differentially substituted 8-methoxyquinazolines that cannot be efficiently synthesized from mono-halogenated or differently halogenated precursors.

Dual reactive handle architecture
Class-level inference
Two orthogonal reactive sites: C4-Cl (SNAr-active) + C7-Br (cross-coupling-active)
7-Bromo-4-chloro-8-methoxyquinazoline: 2 diversification points 4-Chloro-8-methoxyquinazoline: 1 reactive site (C4 only)

Enables sequential SAR exploration from a single intermediate, reducing synthetic steps vs. mono-functionalized analogs

Reactivity inferred from established quinazoline halogen principles; comparative kinetic data not identified

Synthetic chemistry Cross-coupling Building block

Position-Specific Substitution Impact on Biological Target Engagement: 8-Methoxy-7-Substitution Is Critical for β-Catenin/TCF4 Disruption

The Neogi et al. 2022 study specifically designed and validated the 4,7-disubstituted 8-methoxyquinazoline scaffold—rather than alternative substitution patterns—as a β-catenin/TCF4 protein-protein interaction inhibitor scaffold [1]. Molecular docking studies within this work demonstrated that the 8-methoxy and 7-substituent occupy critical binding pockets at the β-catenin/TCF4 interface [1]. Published quinazoline SAR literature further indicates that the position of methoxy substitution significantly influences potency: methoxy at the 8-position shows activity trends distinct from methoxy at the 5-, 6-, or 7-positions [2]. Specifically, a review of quinazoline SAR notes that "increase in potency was observed when quinazoline nucleus was substituted with methoxy group at 8-position < 7-position < 5-position ∼ 6-position" [2]. The combination of 8-methoxy with a 7-bromo substituent places the bromine at a position where it can engage in halogen bonding or hydrophobic interactions at the target interface, whereas the des-8-methoxy analog 7-bromo-4-chloroquinazoline (CAS 573675-55-5) lacks this critical methoxy-mediated binding contribution entirely [1].

8-Methoxy positional SAR
Class-level inference
8-Methoxy substitution provides distinct potency profile vs. alternative methoxy positions (5-, 6-, 7-)
8-Methoxy present: scaffold validated as β-catenin/TCF4 disruptor Des-methoxy analog (7-bromo-4-chloroquinazoline): not validated in β-catenin/TCF4 context

Methoxy presence and position likely affect target engagement; procurement of des-methoxy analogs requires de novo target validation

SAR from published quinazoline literature; direct IC50 head-to-head not available

Structure-activity relationship β-Catenin/TCF4 Quinazoline SAR

C7-Bromo Substituent Enables Radiochemical and Probe Applications Not Accessible with C7-H or C7-Chloro Analogs

The 7-bromo substituent on 7-bromo-4-chloro-8-methoxyquinazoline provides unique functionality for applications beyond standard medicinal chemistry. Bromine serves as a heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD), facilitating structural biology studies of target-ligand complexes [1]. Additionally, the C-Br bond at C-7 can be exploited for late-stage radioisotopic labeling (e.g., 76Br for PET imaging) or as a site for installing photoaffinity labels via palladium-mediated transformations [2]. The des-bromo analog 4-chloro-8-methoxyquinazoline lacks these capabilities. While the 6-bromo positional isomer (6-bromo-4-chloro-8-methoxyquinazoline) also contains bromine, the altered position changes the orientation of the anomalous scatterer or probe relative to the target binding site, which may be suboptimal for specific structural or labeling applications [2].

Bromine-enabled probe/structural applications
Class-level inference
C7-Br provides heavy atom for SAD phasing and radiochemical/photoaffinity label installation
7-Bromo present: anomalous scatterer and labeling site 4-Chloro-8-methoxyquinazoline: no heavy atom; cannot support SAD phasing

Adds research versatility beyond synthesis: crystallographic phasing and probe development

General bromine utility; compound-specific crystallographic data not identified

Chemical probe Radiochemistry Halogen bonding

7-Bromo-4-chloro-8-methoxyquinazoline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of β-Catenin/TCF4 Inhibitor Libraries via Sequential Diversification

Use 7-bromo-4-chloro-8-methoxyquinazoline as the central building block for constructing focused libraries of 4-anilino-7-aryl/amino-8-methoxyquinazoline derivatives targeting the β-catenin/TCF4 protein-protein interaction interface. The 4-chloro position undergoes SNAr with substituted anilines to install the 4-anilino pharmacophore, followed by Suzuki or Buchwald-Hartwig coupling at the 7-bromo position to introduce aryl or amino diversity elements. This strategy directly replicates the validated scaffold from the Neogi et al. 2022 study, where 4,7-disubstituted 8-methoxyquinazolines exhibited cytotoxic IC50 values as low as 5.64 μM against HCT116 cells, comparable to imatinib mesylate [1].

Chemical Biology: Development of Target-Validation Probes for Wnt/β-Catenin Signaling Research

Employ 7-bromo-4-chloro-8-methoxyquinazoline to synthesize affinity probes or PROTAC-like degraders targeting the β-catenin/TCF4 interaction. The 7-bromo substituent provides a site for attaching linker moieties via cross-coupling, while the 4-position can be derivatized to optimize target binding. The scaffold's validated mechanism—disruption of β-catenin/TCF4 interactions leading to downregulation of Wnt target genes c-MYC and Cyclin D1 in HCT116 cells [1]—makes it a suitable starting point for chemical probe development.

Structural Biology: Co-Crystallization Studies with β-Catenin Using Bromine-Based Phasing

The 7-bromo substituent provides a built-in anomalous scatterer for X-ray crystallographic phasing using SAD or MAD methods. This eliminates the need for selenomethionine incorporation or heavy-atom soaking in co-crystallization studies of β-catenin/TCF4 complexes with quinazoline-based inhibitors. Researchers can directly crystallize the target-ligand complex and use the bromine signal for experimental phasing, as established in general crystallographic practice [1].

Synthetic Methodology Development: Chemoselective Functionalization of Differentially Activated Halogenated Heterocycles

7-Bromo-4-chloro-8-methoxyquinazoline serves as a model substrate for developing and benchmarking chemoselective cross-coupling or SNAr methodologies on polyhalogenated heterocycles. The electronic differentiation between the C4-Cl (activated for SNAr by the quinazoline ring nitrogens) and the C7-Br (activated for Pd-catalyzed coupling) allows for systematic study of reaction selectivity, competing pathways, and catalyst optimization—insights that are transferable to other halogenated quinazoline and quinoline drug intermediates.

Application
Selection Property
Validation Focus
β-Catenin/TCF4 inhibitor library synthesis
Sequential SNAr/cross-coupling diversification
Derivative cytotoxicity endpoint review in Wnt-driven cancer cell models
Target-validation probe development (Wnt pathway)
Bromine-based linker or label attachment site
Wnt target gene downregulation (c-MYC, Cyclin D1) assay context
Co-crystallization with β-catenin/TCF4
Intrinsic bromine anomalous scatterer for phasing
Structural biology SAD/MAD phasing method context
Chemoselective methodology on polyhalogenated heterocycles
Differentially activated C4-Cl and C7-Br pair
Reaction selectivity and catalyst optimization benchmarking
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